2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine
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Overview
Description
2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the condensation of 1-benzoylpiperidine with 1,8-naphthyridine under controlled conditions. The reaction may require the use of catalysts such as trifluoroacetic acid and solvents like dimethylformamide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-piperidone
- 4-Benzylpiperidine
- 1-Benzyl-4-hydroxypiperidine
Uniqueness
2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine is unique due to its combined piperidine and naphthyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H19N3O/c24-20(17-5-2-1-3-6-17)23-13-10-15(11-14-23)18-9-8-16-7-4-12-21-19(16)22-18/h1-9,12,15H,10-11,13-14H2 |
InChI Key |
QGXDRZLYZUCLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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